1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane

Pharmaceutical impurity analysis HPLC method validation Citalopram quality control

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (CAS 64169-45-5) is a chlorinated descyano analog of the selective serotonin reuptake inhibitor citalopram, formally recognized as Citalopram EP Impurity E and USP Related Compound G. It is a process-related impurity arising during citalopram synthesis, characterized by the replacement of the 5-cyano group of citalopram with a chlorine atom.

Molecular Formula C19H21ClFNO
Molecular Weight 333.8 g/mol
CAS No. 64169-45-5
Cat. No. B195766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane
CAS64169-45-5
Molecular FormulaC19H21ClFNO
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
InChIKeyCOAPWBUTTSOWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (CAS 64169-45-5) as a Citalopram Impurity Reference Standard


1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (CAS 64169-45-5) is a chlorinated descyano analog of the selective serotonin reuptake inhibitor citalopram, formally recognized as Citalopram EP Impurity E and USP Related Compound G [1]. It is a process-related impurity arising during citalopram synthesis, characterized by the replacement of the 5-cyano group of citalopram with a chlorine atom. Its primary procurement value lies in its use as a pharmacopeial reference standard for chromatographic system suitability, peak identification, and quantification of this critical impurity in citalopram active pharmaceutical ingredient (API) and drug products. The compound is supplied as a free base (CAS 64169-45-5) and as various salt forms including hydrobromide (CAS 1332724-08-9) and oxalate (CAS 1329612-81-8).

Why Generic Citalopram Impurity Standards Cannot Substitute for 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane


Attempting to substitute 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane with a different citalopram-related impurity standard (e.g., USP Related Compound H, the 5-bromo analog) or a non-certified chemical of similar structure leads to chromatographic misidentification and inaccurate impurity quantification. The USP Citalopram Hydrobromide monograph explicitly distinguishes between Related Compound G (5-chloro) and Related Compound H (5-bromo) based on their relative retention times (RRT), which differ by 0.10 units under the prescribed Test 2 gradient method [1]. Using the wrong analog can produce a false-positive or false-negative result for the chloro-specific impurity, compromising batch release decisions. Furthermore, only a reference standard with documented traceability to the USP or EP compendial method guarantees the relative retention time and system suitability criteria match the regulatory filing. The following quantitative evidence demonstrates that this compound occupies an irreplaceable chromatographic and regulatory niche.

Product-Specific Quantitative Evidence for 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane


Chromatographic Selectivity: Resolution from the 5-Bromo Analog (USP Related Compound H)

Under the USP Citalopram Hydrobromide Test 2 gradient method (L1 column, 224 nm detection), 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (USP Related Compound G) elutes at a relative retention time (RRT) of 2.20, whereas the 5-bromo analog (USP Related Compound H) elutes at an RRT of 2.30 [1]. This represents a baseline-resolved difference of ΔRRT = 0.10, enabling unambiguous identification and quantification of the 5-chloro impurity in the presence of the 5-bromo congener. This selectivity is critical because both impurities originate from halogenated intermediates in different citalopram synthetic routes and may co-exist in crude API.

Pharmaceutical impurity analysis HPLC method validation Citalopram quality control

Regulatory Acceptance Threshold: Specified Impurity Limit of 0.10%

The USP Citalopram Hydrobromide monograph establishes a limit of Not More Than (NMT) 0.10% for Citalopram Related Compound G specifically, which is identical to the limit set for Related Compound H [1]. However, the synthetic route used determines which halogenated impurity is realistically present; manufacturers using bromo intermediates must control the 5-bromo analog, while those using chloro intermediates require the 5-chloro analog. Thus, the procurement of the specific 5-chloro impurity standard is mandatory for any quality control laboratory supporting a citalopram manufacturer whose process involves chlorinated intermediates.

Regulatory compliance Pharmaceutical quality control Citalopram monograph

Purity Differentiation Among Commercial Suppliers

Commercial suppliers of 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane free base offer varying purity levels, which directly impact the suitability of the material for quantitative analytical use. Reported specifications include >95% (CATO brand, 25 mg format) , 97% (Chemenu, CM161215) , 98% (MolCore, NLT 98%) , and 99% (Jiangmin Taihua Chemical) . For use as a secondary reference standard in method validation or routine quality control, a purity of at least 95% is generally necessary to ensure acceptable error propagation; however, only USP Certified Reference Standards (CRS) carry the traceability and suitability documentation required for primary compendial compliance.

Reference standard purity Supplier qualification Analytical method validation

Structural Differentiation Confirmed by Spectroscopic Characterization

The unambiguous identification of 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane in citalopram drug substance relies on a unique isotopic pattern in mass spectrometry due to the chlorine substituent (characteristic 3:1 M/M⁺² ratio for ³⁵Cl/³⁷Cl) and distinctive ¹H NMR signals for the phthalane ring protons adjacent to chlorine. This mass spectrometric signature differentiates it from the 5-bromo analog, which exhibits a nearly 1:1 M/M⁺² pattern for ⁷⁹Br/⁸¹Br [1]. The molecular weight also differs: 333.83 g/mol (C₁₉H₂₁ClFNO) for the target compound, compared to 378.28 g/mol for the 5-bromo free base analog [2]. These spectroscopic identifiers are essential for LC-MS confirmation of impurity identity in stability studies and degradation profiling.

Structural elucidation Impurity identification NMR and mass spectrometry

Salt Form Availability: Matching the Analytical Procedure Requirement

The USP Citalopram Hydrobromide monograph (Test 2) explicitly requires the use of USP Citalopram Related Compound G RS, which is supplied as the hydrobromide salt (CAS 1332724-08-9) [1]. In contrast, the European Pharmacopoeia designates the same impurity as EP Impurity E and allows use of the free base (CAS 64169-45-5), the hydrobromide salt, or the oxalate salt (CAS 1329612-81-8) depending on the specific monograph version and application [2]. A laboratory performing both USP and EP testing must ensure the salt form procured matches the assay procedure; the free base and hydrobromide salt differ in chromatographic retention time when the mobile phase pH is sufficiently low to influence ionization.

Salt form selection Reference standard preparation Pharmacopeial compliance

Optimal Procurement and Application Scenarios for 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane


USP/EP Compendial Quality Control of Citalopram Hydrobromide API

This impurity standard is indispensable for quality control laboratories performing organic impurities testing according to USP Citalopram Hydrobromide Test 2 or the corresponding European Pharmacopoeia method. The USP monograph specifies Citalopram Related Compound G RS as a component of the standard solution for peak identification and system suitability, and sets a limit of NMT 0.10% for this impurity [1]. Procurement of the pharmacopeia-grade reference standard ensures compliance with 21 CFR 211.194 and ICH Q7 requirements for reference standard traceability.

Method Development and Validation for Citalopram Impurity Profiling

Analytical development scientists require 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane to establish relative retention times, relative response factors, and resolution criteria for HPLC methods that separate the 5-chloro impurity from the 5-bromo congener (ΔRRT = 0.10) [1]. This compound serves as the definitive marker for the chloro-substituted impurity class in forced degradation and stability-indicating method development.

Process Development and Root Cause Investigation of Chlorinated Impurity Formation

During citalopram process development, the 5-chlorodescyano impurity arises when chlorinated intermediates (e.g., 5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran) undergo subsequent amination [1]. A pure reference standard of this compound enables spike-and-recovery studies to quantify purge factors and optimize recrystallization steps, supporting a Quality-by-Design (QbD) control strategy for impurity minimization.

Abbreviated New Drug Application (ANDA) Impurity Qualification

Generic drug manufacturers filing ANDAs for citalopram tablets or oral solution must demonstrate that the impurity profile of their product is comparable to the Reference Listed Drug (RLD). The procurement and use of this specific chloro-impurity standard enables quantification of the 5-chlorodescyano citalopram level against the 0.10% USP threshold [1], supporting the impurity acceptance criteria in Module 3.2.S.4.2 of the Common Technical Document (CTD) and demonstrating process comparability.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.